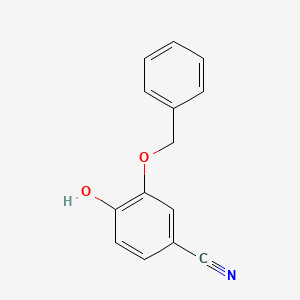
3-(Benzyloxy)-4-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4-hydroxybenzonitrile is an organic compound characterized by a benzyloxy group attached to the third carbon and a hydroxy group attached to the fourth carbon of a benzonitrile ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzonitrile.
Benzylation: The hydroxy group is protected by benzylation using benzyl chloride in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted under nucleophilic aromatic substitution conditions, often using strong nucleophiles like alkoxides.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 3-(Benzyloxy)-4-benzoylbenzonitrile.
Reduction: 3-(Benzyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules in synthetic organic chemistry.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological systems due to its functional groups that can be modified for tagging or detection.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of agrochemical intermediates.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzonitrile in biological systems would depend on its specific interactions with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzyloxy and hydroxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
類似化合物との比較
4-Hydroxybenzonitrile: Lacks the benzyloxy group, making it less versatile in synthetic applications.
3-Benzyloxybenzonitrile: Lacks the hydroxy group, which reduces its potential for hydrogen bonding and reactivity in certain chemical reactions.
Uniqueness: 3-(Benzyloxy)-4-hydroxybenzonitrile is unique due to the presence of both benzyloxy and hydroxy functional groups, which provide a balance of hydrophobic and hydrophilic properties
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its properties for innovative solutions in chemistry, biology, and industry.
特性
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGJZSNIGFUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














